4-Ethoxybenzoyl chloride
CAS No.: 16331-46-7
Cat. No.: VC20995504
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16331-46-7 |
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Molecular Formula | C9H9ClO2 |
Molecular Weight | 184.62 g/mol |
IUPAC Name | 4-ethoxybenzoyl chloride |
Standard InChI | InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
Standard InChI Key | XLWQUESMILVIPR-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)Cl |
Introduction
Property | 4-Methoxybenzoyl chloride |
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Molecular Weight | 170.59 g/mol |
Melting Point | 294 K (21°C) |
Boiling Point | 417 K (144°C) |
Density | 1.26 |
Refractive Index | 1.581 |
Heat of Vaporization | 74.1 ± 4.2 kJ/mol |
4-Ethoxybenzoyl chloride would likely exhibit slightly lower water solubility than its methoxy counterpart due to the increased hydrophobicity of the ethoxy group. Like 4-Methoxybenzoyl chloride, it would react with water .
Chemical Reactivity
Hydrolysis
4-Ethoxybenzoyl chloride would be expected to undergo hydrolysis similar to 4-Methoxybenzoyl chloride. When exposed to water, it would react to form 4-ethoxybenzoic acid and hydrogen chloride. This reactivity makes it moisture-sensitive, similar to how 4-Methoxybenzoyl chloride is described as "moisture sensitive" in the search results .
Reactivity with Nucleophiles
Based on the reactivity patterns of acid chlorides and specifically the information about 4-Methoxybenzoyl chloride, 4-Ethoxybenzoyl chloride would readily react with various nucleophiles:
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With alcohols to form esters
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With amines to form amides
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With thiols to form thioesters
The search results specifically mention that 4-Methoxybenzoyl chloride reacts with KSCN to form 4-methoxybenzoyl isothiocyanate, which subsequently reacts with various amines to form thiourea derivatives . 4-Ethoxybenzoyl chloride would likely undergo similar reactions, potentially forming 4-ethoxybenzoyl isothiocyanate when reacted with KSCN.
Synthesis Methods
Based on standard organic chemistry principles and the information provided about related compounds, 4-Ethoxybenzoyl chloride could potentially be synthesized through the following routes:
From 4-Ethoxybenzoic Acid
The most common synthesis would likely involve the conversion of 4-ethoxybenzoic acid to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).
From 4-Ethoxybenzaldehyde
An oxidation of 4-ethoxybenzaldehyde followed by chlorination could yield 4-ethoxybenzoyl chloride in a two-step process.
Applications in Organic Synthesis
As an Acylating Agent
Like 4-Methoxybenzoyl chloride, 4-Ethoxybenzoyl chloride would function as an effective acylating agent in various organic reactions. The search results indicate that 4-Methoxybenzoyl chloride is used in the synthesis of stilbene and dihydrostilbene derivatives with potential anti-cancer properties, as well as in the synthesis of coumarin dimers with potential HIV-1 activity .
Synthesis of Thiourea Derivatives
The search results describe the use of 4-Methoxybenzoyl chloride in the synthesis of thiourea derivatives with antioxidant properties . By analogy, 4-Ethoxybenzoyl chloride could potentially be used to synthesize similar thiourea derivatives, possibly with different biological activities due to the altered lipophilicity provided by the ethoxy group.
Pharmaceutical Intermediates
4-Ethoxybenzoyl chloride could serve as an intermediate in the synthesis of pharmaceutical compounds. The search results mention that 4-Methoxybenzoyl chloride is used in the synthesis of compounds with potential anti-cancer and anti-HIV activities . The ethoxy analog might provide different pharmacokinetic or pharmacodynamic properties in similar applications.
Chemical Modifications
Halogenation Reactions
The search results describe a process for chlorinating 4-Methoxybenzoyl chloride to produce 4-trichloromethoxybenzoyl chloride . A similar reaction might be possible with 4-Ethoxybenzoyl chloride, potentially yielding 4-trichloroethoxybenzoyl chloride under appropriate conditions.
The search results indicate that the chlorination of 4-Methoxybenzoyl chloride can be performed "neat in the absence of light of radical-forming intensity at from about 150°C to about 225°C" . This suggests that similar conditions might be applicable to the chlorination of 4-Ethoxybenzoyl chloride, although the reactivity might differ slightly due to the different electronic properties of the ethoxy group.
Conversion to Other Functional Groups
Based on the transformations described for 4-trichloromethoxybenzoyl chloride , 4-Ethoxybenzoyl chloride (or its chlorinated derivatives) might be converted to corresponding fluorides, amides, or nitriles through similar reaction sequences.
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